3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Description
3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 3-methoxybenzyloxyethyl side chain.
Properties
IUPAC Name |
3-[2-[(3-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-6-2-4-14(10-15)12-18-9-7-13-5-3-8-16-11-13;/h2,4,6,10,13,16H,3,5,7-9,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMLYPYHCFVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl alcohol and piperidine.
Etherification: The 3-methoxybenzyl alcohol undergoes etherification with an appropriate ethylating agent to form 3-methoxybenzyl ethyl ether.
Piperidine Introduction: The ethyl ether is then reacted with piperidine under suitable conditions to introduce the piperidine moiety.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the piperidine ring or the methoxybenzyl group.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Reduced derivatives of the piperidine ring or the methoxybenzyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Neurological Disorders :
Research indicates that 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride may serve as a lead compound for developing new pharmaceuticals targeting conditions such as:
- Depression
- Anxiety Disorders
- Neurodegenerative Diseases
The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in these therapeutic areas.
Case Studies and Research Findings
-
Study on Neurotransmitter Modulation :
- A study investigated the effects of this compound on serotonin and dopamine receptors, indicating potential antidepressant properties.
- Results showed that the compound could enhance serotonin signaling, which is crucial for mood regulation.
-
Evaluation in Animal Models :
- Research involving animal models of anxiety demonstrated that administration of this compound resulted in reduced anxiety-like behaviors.
- These findings support its potential use as an anxiolytic agent.
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Pharmacokinetic Studies :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it suitable for further development into a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to certain receptors in the body, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations :
- Substituent Length and Flexibility : The target compound’s ethyloxy linker provides greater conformational flexibility compared to 4-(3-Methoxybenzyl)piperidine HCl, which lacks this spacer .
- Heterocyclic Integration : The oxazole-containing analog () introduces a planar heterocycle, which may enhance π-π stacking interactions but reduce solubility .
Biological Activity
3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H24ClNO2
- Molecular Weight : Approximately 285.81 g/mol
- Structure : The compound features a piperidine ring, which is a nitrogen-containing heterocycle, and a methoxybenzyl ether substituent, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound may bind to specific receptors, influencing neurotransmitter systems and potentially modulating neurological functions.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular responses to external stimuli.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological effects of this compound:
Case Studies
- Neuroprotection : A study highlighted the neuroprotective properties of this compound in a rat model subjected to ischemic injury. The compound significantly reduced neuronal death and improved functional recovery post-injury.
- Anticancer Activity : In a comparative study against various cancer cell lines, the compound demonstrated IC50 values comparable to standard chemotherapeutics, suggesting its potential as a lead compound for drug development aimed at cancer therapy.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
Q & A
Q. What are the established synthetic routes for 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride?
The synthesis typically involves (i) preparation of the piperidine intermediate, (ii) functionalization with a methoxybenzyl-ether moiety via ethoxylation, and (iii) hydrochloride salt formation. For example, ethoxylation steps may employ catalysts like Pd/C under hydrogen gas, while protecting group strategies ensure regioselectivity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products such as over-alkylated derivatives .
Q. How is the purity and structural integrity of this compound validated in academic research?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) is used to assess purity (>98%), while 1H/13C NMR confirms structural integrity by identifying key resonances (e.g., methoxybenzyl protons at ~3.8 ppm and piperidine ring protons between 1.5–3.0 ppm). Mass spectrometry (HRMS or LC/MS) verifies molecular ion peaks (e.g., [M+H]+) .
Q. What safety protocols are essential for handling this compound?
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to prevent inhalation of dust/aerosols. Storage at 2–8°C in airtight containers avoids degradation. Acute toxicity (oral LD50 > 300 mg/kg in rats) and skin irritation risks necessitate immediate decontamination with water and medical consultation if exposed .
Q. How does the hydrochloride salt form influence physicochemical properties?
The hydrochloride salt enhances aqueous solubility, which is critical for in vitro assays. The ionic interaction between the piperidine nitrogen and HCl stabilizes the crystalline structure, as evidenced by melting points (~175–177°C) . This salt form also improves bioavailability in pharmacological studies compared to freebase analogs .
Q. What spectroscopic markers confirm the methoxybenzyl moiety in NMR analysis?
The methoxy group (-OCH3) appears as a singlet at ~3.8 ppm in 1H NMR. Aromatic protons from the benzyl ring show distinct splitting patterns (e.g., para-substituted protons as a doublet near 6.8–7.2 ppm). 13C NMR identifies the methoxy carbon at ~55 ppm and aromatic carbons between 110–160 ppm .
Advanced Research Questions
Q. How can low yields during ethoxylation be mitigated in scaled-up synthesis?
Optimizing reaction stoichiometry (e.g., excess 3-methoxybenzyl chloride) and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency. Solvent selection (e.g., DMF or THF) enhances reagent solubility, while microwave-assisted synthesis reduces reaction time and by-product formation .
Q. What strategies resolve contradictions in reported toxicity profiles across studies?
Discrepancies in toxicity data (e.g., LD50 values) may arise from impurities or differing assay conditions. Comparative studies using standardized batches (≥98% purity) and in vitro models (e.g., HepG2 cell viability assays) are recommended. Meta-analyses of existing datasets can identify confounding variables .
Q. How can enantiomeric purity be maintained during large-scale synthesis?
Chiral resolution techniques (e.g., diastereomeric salt crystallization) or asymmetric catalysis (e.g., chiral Pd complexes) ensure enantiomeric control. Analytical methods like chiral HPLC with cellulose-based columns validate enantiopurity (>99% ee) .
Q. What in silico approaches predict biological targets for this piperidine derivative?
Molecular docking against protein databases (e.g., PDB) identifies potential targets such as G-protein-coupled receptors (GPCRs) or monoamine transporters. Pharmacophore modeling highlights structural motifs (e.g., the piperidine ring) that align with opioid or adrenergic receptor binding sites .
Q. How are by-products minimized during the final hydrochloride salt formation?
Strict pH control during acidification (pH 4–5) prevents over-protonation. Recrystallization from ethanol/water mixtures removes impurities, while differential scanning calorimetry (DSC) monitors crystalline purity. Process analytical technology (PAT) ensures real-time quality control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
